5,8-Quinolinedione, 7-azido-2,6-dimethyl-
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Overview
Description
5,8-Quinolinedione, 7-azido-2,6-dimethyl- is a synthetic organic compound belonging to the quinolinedione family. Quinolinediones are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The azido group at the 7-position and the methyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethylquinoline with a suitable azidation reagent, such as sodium azide, under specific reaction conditions . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,8-Quinolinedione, 7-azido-2,6-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 7-azido-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The quinolinedione moiety can be further oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
5,8-Quinolinedione, 7-azido-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives with potential biological activities.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 5,8-Quinolinedione, 7-azido-2,6-dimethyl- involves its interaction with cellular targets, such as enzymes and DNA. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes . The quinolinedione moiety can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural quinolinedione with similar biological activities.
6-Arylamino-5,8-quinolinediones: Synthetic derivatives with potent cytotoxic activity against cancer cells.
Uniqueness
5,8-Quinolinedione, 7-azido-2,6-dimethyl- is unique due to the presence of the azido group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
CAS No. |
61324-53-6 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
7-azido-2,6-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-4-7-9(13-5)11(17)8(14-15-12)6(2)10(7)16/h3-4H,1-2H3 |
InChI Key |
RZBRQPJRACSISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N=[N+]=[N-])C |
Origin of Product |
United States |
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